molecular formula C8H8ClNO3 B1404380 Methyl 4-chloro-6-methoxypicolinate CAS No. 204378-37-0

Methyl 4-chloro-6-methoxypicolinate

Cat. No.: B1404380
CAS No.: 204378-37-0
M. Wt: 201.61 g/mol
InChI Key: CNYVZFKMCNDPOD-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-methoxypicolinate (CAS: 204378-37-0, molecular formula: C₈H₈ClNO₃) is a pyridine derivative widely employed in pharmaceutical synthesis and agrochemical intermediates. Its structure features a chloro group at position 4, a methoxy group at position 6, and a methyl ester at position 2, contributing to its reactivity and utility in nucleophilic substitution and coupling reactions . The compound is supplied as a powder or liquid with high purity (≥99%) and is utilized in custom synthesis for drug discovery and chemical reagent applications .

Properties

IUPAC Name

methyl 4-chloro-6-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYVZFKMCNDPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-methoxypicolinate typically involves the chlorination and methoxylation of picolinic acid derivatives. One common method includes the reaction of 4-amino-6-methoxy-pyridine-2-carboxylic acid methyl ester with tert-butyl nitrite and copper(II) chloride in acetonitrile at 40°C . This reaction results in the formation of the desired compound through a series of substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-methoxypicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives.

Scientific Research Applications

Methyl 4-chloro-6-methoxypicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-methoxypicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally related pyridine derivatives, highlighting substituent positions, molecular weights, and applications:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Applications
Methyl 4-chloro-6-methoxypicolinate 204378-37-0 C₈H₈ClNO₃ Cl (4), OMe (6), COOMe (2) 201.61 Pharmaceuticals, agrochemicals
Methyl 4-amino-6-methoxypicolinate 1443759-42-9 C₈H₁₀N₂O₃ NH₂ (4), OMe (6), COOMe (2) 182.18 Life science research
Methyl 6-chloro-4-methylpicolinate 878207-92-2 C₈H₈ClNO₂ Cl (6), Me (4), COOMe (2) 185.61 Organic synthesis
Methyl 4-methoxypyridine-2-carboxylate 317335-15-2 C₈H₉NO₃ OMe (4), COOMe (2) 167.16 Intermediate in heterocyclic chemistry
4-Chloro-6-methylpicolinaldehyde 2126177-42-0 C₇H₆ClNO Cl (4), Me (6), CHO (2) 155.58 Aldehyde-based crosslinking

Reactivity and Functional Group Influence

  • Chloro vs. Amino Groups: Replacing the chloro group in this compound with an amino group (e.g., Methyl 4-amino-6-methoxypicolinate) enhances nucleophilic reactivity, making it suitable for peptide coupling or metal-catalyzed reactions. However, this substitution reduces electrophilicity at position 4, limiting its use in SNAr reactions .
  • Methoxy vs. Methyl Substituents : Methyl 6-chloro-4-methylpicolinate replaces the methoxy group with a methyl group, increasing hydrophobicity and altering solubility profiles. This modification is advantageous in lipophilic drug formulations .
  • Ester vs. Aldehyde Functionality : 4-Chloro-6-methylpicolinaldehyde substitutes the ester with an aldehyde group, enabling its use in reductive amination or as a precursor for Schiff base ligands .

Biological Activity

Methyl 4-chloro-6-methoxypicolinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound belongs to the picolinate family, characterized by a pyridine ring with various substituents. Its molecular formula is C8H8ClNO3C_8H_8ClNO_3. The presence of the chlorine and methoxy groups on the aromatic ring enhances its reactivity and biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HT-29 (colon cancer)20

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to cancer and inflammation.

  • Target Enzymes :
    • PI3K/Akt/mTOR pathway
    • Cyclooxygenase (COX) enzymes

Inhibition of these pathways can lead to reduced tumor growth and inflammation, making it a candidate for further development in therapeutic applications.

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The study reported significant activity, particularly against multidrug-resistant strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

Study 2: Anticancer Properties

In another study published in Cancer Letters, the effects of this compound on MCF-7 breast cancer cells were assessed. The results demonstrated a dose-dependent decrease in cell viability, with accompanying morphological changes indicative of apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.